Bienvenue dans la boutique en ligne BenchChem!

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride

Bioreductive prodrugs Hypoxia-selective cytotoxicity Radical anion

3-(5-Nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride (CAS 2126178-74-1) is a synthetic 5-nitrobenzimidazole derivative bearing a primary amine-terminated propyl side chain at the 2-position, supplied as the dihydrochloride salt (molecular formula C₁₀H₁₄Cl₂N₄O₂, MW 293.15). The compound is commercially available through specialty chemical suppliers including Combi-Blocks (distributed by Fujifilm Wako under catalog code JK-3021).

Molecular Formula C10H14Cl2N4O2
Molecular Weight 293.15
CAS No. 2126178-74-1
Cat. No. B2833708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
CAS2126178-74-1
Molecular FormulaC10H14Cl2N4O2
Molecular Weight293.15
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCN.Cl.Cl
InChIInChI=1S/C10H12N4O2.2ClH/c11-5-1-2-10-12-8-4-3-7(14(15)16)6-9(8)13-10;;/h3-4,6H,1-2,5,11H2,(H,12,13);2*1H
InChIKeyPDRPNORSMMBMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine Dihydrochloride (CAS 2126178-74-1): Procurement-Grade Overview of a 5-Nitrobenzimidazole Building Block


3-(5-Nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride (CAS 2126178-74-1) is a synthetic 5-nitrobenzimidazole derivative bearing a primary amine-terminated propyl side chain at the 2-position, supplied as the dihydrochloride salt (molecular formula C₁₀H₁₄Cl₂N₄O₂, MW 293.15) . The compound is commercially available through specialty chemical suppliers including Combi-Blocks (distributed by Fujifilm Wako under catalog code JK-3021) . As a member of the nitrobenzimidazole class, its core scaffold has been investigated in medicinal chemistry for bioreductive prodrug applications, kinase inhibition, and angiotensin II receptor antagonism, though the specific biological activity of this compound has not been independently published in peer-reviewed literature [1].

Why 5-Nitrobenzimidazole Analogs Cannot Be Interchanged with CAS 2126178-74-1: Structural and Functional Differentiation


Substitution at the benzimidazole 2-position and 5-position fundamentally alters both chemical reactivity and biological performance. The 5-nitro group is the critical pharmacophore enabling one-electron bioreduction to radical anion species under hypoxic conditions—a mechanism demonstrated across multiple nitrobenzimidazole series [1]. Removal of the nitro group (e.g., 3-(1H-benzimidazol-2-yl)propan-1-amine, CAS 88765-77-9) abolishes this bioreductive capacity entirely. Replacement of nitro with chloro (3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine, CAS 915921-08-3) or methyl (3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride, CAS 1169950-70-2) eliminates the electron-withdrawing character needed for hypoxia-selective activation [2]. The primary amine side chain, absent in the parent 5-nitrobenzimidazole (CAS 94-52-0), provides a critical conjugation handle for further derivatization, enabling this compound to serve as a versatile synthetic intermediate rather than merely a terminal screening candidate .

Quantitative Differentiation Evidence for 3-(5-Nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine Dihydrochloride Against Closest Analogs


Bioreductive Potential: 5-Nitrobenzimidazole Scaffold Enables Hypoxia-Selective Radical Anion Formation

The 5-nitro group on the benzimidazole core enables one-electron reduction to a nitro radical anion, a property absent in the non-nitrated analog 3-(1H-benzimidazol-2-yl)propan-1-amine (CAS 88765-77-9). Electrochemical and DFT studies on 1-alkylated 5(6)-nitro-1H-benzimidazoles demonstrate that their electron affinities are higher than the structurally related 1-methyl-2-methyl-4-nitroimidazole and slightly lower than misonidazole, establishing a quantifiable redox window for bioreductive activation [1]. In cellular assays, nitrobenzimidazole derivatives exhibit hypoxia/normoxia cytotoxic coefficients reaching 4.75, comparable to tirapazamine (5.59), confirming hypoxia-selective activity that the non-nitrated analog cannot achieve [2].

Bioreductive prodrugs Hypoxia-selective cytotoxicity Radical anion

Primary Amine Handle Enables Derivatization: Structural Advantage Over Parent 5-Nitrobenzimidazole

Unlike the unsubstituted parent compound 5-nitrobenzimidazole (CAS 94-52-0), which lacks a functionalizable side chain, CAS 2126178-74-1 carries a primary amine-terminated propyl chain at the 2-position. This primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, and bioconjugation—enabling incorporation into larger molecular architectures without the need for additional deprotection or functional group interconversion steps. The 5-chloro analog (CAS 915921-08-3) and 5-methyl analog (CAS 1169950-70-2) share the same amine handle but lack the nitro group's redox activity .

Chemical biology probes Conjugation chemistry Building block

Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base Forms

The dihydrochloride salt form of CAS 2126178-74-1 provides markedly enhanced aqueous solubility compared to the free base (CAS 351520-01-9). The parent 5-nitrobenzimidazole (CAS 94-52-0) has a reported aqueous solubility of only <0.01 g/100 mL at 16.5°C (sparingly soluble, ~0.5 g/L at 25°C), whereas hydrochloride salt formation is established in the nitrobenzimidazole class to improve solubility in polar solvents, including water [1]. As documented for the analogous 5-nitro-1H-benzimidazole monohydrochloride, salt formation enhances aqueous solubility critical for in vitro assays .

Aqueous solubility Salt selection In vitro assay compatibility

Regiochemical Definition at Position 5: Single Isomer vs. 5(6)-Nitrobenzimidazole Mixtures

Many nitrobenzimidazole commercial products exist as 5(6)-nitro tautomeric mixtures (e.g., CAS 94-52-0 is commonly supplied as a 5-nitro/6-nitro equilibrium mixture). CAS 2126178-74-1, as cataloged, is defined as the 5-nitro regioisomer with the 2-substituent locking the tautomeric preference. This regiochemical definition is critical for structure-activity relationship (SAR) studies, as 5-nitro and 6-nitro isomers of benzimidazoles can exhibit divergent electrochemical behavior due to differential interactions between the nitro group and imidazole nitrogen atoms [1]. The 5-chloro and 5-methyl analogs in the same structural series share this regiochemical advantage but lack the nitro group's electronic properties .

Regiochemical purity Structure-activity relationships Quality control

In Vitro Kinase and Receptor Inhibition Activity of the 5-Nitrobenzimidazole Scaffold: Class-Level Potency Benchmarks

While CAS 2126178-74-1 itself has no published direct biological activity data, the 5-nitrobenzimidazole scaffold has demonstrated potent activity across multiple target classes. A 5-nitrobenzimidazole-based AT1 antagonist (compound 3) achieved an IC50 of 1.03 ± 0.26 nM in radioligand binding assays and produced a 41 mmHg MBP reduction at 10 mg/kg orally in hypertensive rats, outperforming losartan in both efficacy and duration [1]. In anticancer screening, 2-substituted-5-nitrobenzimidazole derivatives exhibited IC50 values of 2.19 ± 0.09 µM against A549 (NSCLC) and 10.97 ± 0.09 µM against HCT-116 (colorectal) cell lines, with dual VEGFR-2/c-Met kinase inhibitory activity [2]. These class benchmarks establish the potential activity range for structurally related 5-nitrobenzimidazoles.

Kinase inhibition Angiotensin receptor Anticancer screening

Optimal Research and Procurement Scenarios for 3-(5-Nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine Dihydrochloride


Hypoxia-Activated Prodrug Design: Bioreductive Anticancer Agent Development

For medicinal chemistry programs developing hypoxia-selective anticancer prodrugs, CAS 2126178-74-1 serves as a key intermediate whose 5-nitro group enables bioreductive activation in the tumor microenvironment. The class-level evidence demonstrates that nitrobenzimidazole derivatives achieve hypoxia/normoxia cytotoxic coefficients approaching those of tirapazamine (4.75 vs. 5.59), with some compounds showing selective DNA damage under low-oxygen conditions [1]. The primary amine handle allows conjugation to targeting moieties, fluorophores, or pharmacokinetic modifiers, while the dihydrochloride salt ensures solubility in aqueous formulation buffers [2].

Chemical Biology Probe Synthesis: Photoaffinity Labeling and Activity-Based Protein Profiling

The combination of a photo-stable benzimidazole core, a redox-active nitro group (reducible under biochemical conditions), and a primary amine conjugation site makes this compound suitable for constructing chemical biology probes. The amine can be directly coupled to biotin, fluorophores, or photo-crosslinking groups via standard amide or sulfonamide chemistry without additional deprotection steps. The 5-nitro group can serve as a spectroscopic handle (characteristic UV-Vis absorbance) or as a bioreductive trigger in cellular contexts [1].

Kinase Inhibitor Library Design: 5-Nitrobenzimidazole as a Privileged Scaffold

For kinase-focused compound library synthesis, the 5-nitrobenzimidazole scaffold has validated activity against VEGFR-2, c-Met, CK2, and PIM1 kinases [1]. CAS 2126178-74-1 provides a modular entry point: the primary amine can be diversified into amides, ureas, sulfonamides, or secondary/tertiary amines to explore SAR around the 2-position while maintaining the 5-nitro pharmacophore. This scaffold has demonstrated activity in the low micromolar to sub-nanomolar range depending on the derivatization pattern [2].

Electrochemical and Spectroelectrochemical Studies of Nitroaromatic Compounds

The compound is suitable for fundamental electrochemical research on nitroaromatic reduction mechanisms. The well-defined 5-nitro regioisomer, combined with the electron-rich benzimidazole system and a solubilizing propan-1-amine side chain, enables clean cyclic voltammetry studies of nitro radical anion formation. Published electrochemical data on related 1-alkylated 5(6)-nitro-1H-benzimidazoles demonstrate reversible one-electron reduction to radical anions detectable by IR spectroelectrochemistry, with electron affinities quantifiable by DFT calculations [1].

Quote Request

Request a Quote for 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.